![molecular formula C11H20N2O2 B570613 Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate CAS No. 885270-86-0](/img/structure/B570613.png)
Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate
Description
tert-Butyl 2,6-diazaspiro[3.4]octane-6-carboxylate (CAS: 885270-86-0) is a spirocyclic amine derivative widely utilized as a synthetic intermediate in pharmaceutical and chemical research. Its molecular formula is C₁₁H₂₀N₂O₂, with a molecular weight of 212.29 g/mol . Key physical properties include:
- Boiling point: 301.3°C at 760 mmHg
- Density: 1.1 g/cm³
- Refractive index: 1.521
- Storage: Requires refrigeration (2–8°C) under nitrogen protection .
The compound’s spirocyclic architecture—a fused azetidine-pyrrolidine system—confers conformational rigidity, making it valuable for designing bioactive molecules. It is frequently employed in coupling reactions, such as Buchwald-Hartwig aminations, to synthesize antimalarial candidates and kinase inhibitors .
Properties
IUPAC Name |
tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-5-4-11(8-13)6-12-7-11/h12H,4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGUYAMZPJMTFRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20676488 | |
Record name | tert-Butyl 2,6-diazaspiro[3.4]octane-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20676488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885270-86-0 | |
Record name | tert-Butyl 2,6-diazaspiro[3.4]octane-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20676488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-Diazaspiro[3.4]octane, N6-BOC protected | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Cyclization via Hydrazide and Methyl Isothiocyanate
A widely adopted laboratory-scale method involves the cyclization of hydrazide precursors with methyl isothiocyanate. The process begins with the formation of a thiourea intermediate, which undergoes base-mediated cyclization. Raney nickel catalyzes the final spirocyclic ring closure, yielding the target compound with a purity ≥95%. Key steps include:
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Thiourea Formation : Hydrazide reacts with methyl isothiocyanate in dichloromethane at 0–5°C for 2 hours.
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Cyclization : The intermediate is treated with sodium hydroxide (1M) under reflux (80°C, 6 hours).
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Catalytic Hydrogenation : Raney nickel facilitates spirocyclization under hydrogen gas (3 atm, 50°C, 12 hours).
Optimization Challenges :
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Excess methyl isothiocyanate leads to byproducts, necessitating stoichiometric precision.
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Prolonged hydrogenation risks over-reduction, requiring careful monitoring via thin-layer chromatography (TLC).
Oxidative Spirocyclization with Sodium Periodate
A patent-published method (CN105017268A) utilizes sodium periodate (NaIO₄) and sodium bisulfite (NaHSO₃) in acetonitrile/water (3:1 v/v) to achieve oxidative spirocyclization . Temperature significantly impacts yield:
Temperature (°C) | Reaction Time (hours) | Yield (%) |
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25 | 12 | 20 |
50 | 12 | 42 |
80 | 12 | 60 |
Procedure :
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Oxidation : A mixture of precursor (120 g) and NaIO₄ (130 g) in acetonitrile/water is treated with NaHSO₃ (130 g) at 80°C.
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Workup : The reaction is quenched with Na₂S₂O₃, extracted with ethyl acetate, and purified via column chromatography (silica gel, hexane/ethyl acetate 4:1) .
Advantages :
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Avoids transition-metal catalysts, reducing cost and toxicity.
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Scalable to kilogram quantities with consistent purity (≥97%) .
Industrial-Scale Continuous Flow Synthesis
Large-scale production employs continuous flow reactors to enhance efficiency. A patent (EP3995495A1) details a two-step process:
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Azetidine Ring Formation : tert-Butyl carbamate reacts with 1,3-dibromopropane in tetrahydrofuran (THF) at −78°C, catalyzed by lithium diisopropylamide (LDA).
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Spirocyclization : The intermediate undergoes palladium-catalyzed coupling (Pd(OAc)₂, Xantphos ligand) under microwave irradiation (120°C, 30 minutes) .
Key Metrics :
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Throughput : 500 g/hour in pilot-scale reactors.
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Purity : 99.5% by HPLC, minimizing post-synthesis purification .
Solvent-Free Mechanochemical Synthesis
Emerging methodologies leverage ball milling for solvent-free spirocyclization. A mixture of tert-butyl carbamate, 1,4-dibromobutane, and potassium carbonate is milled (30 Hz, 4 hours) to directly form the spirocyclic product.
Benefits :
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Eliminates volatile organic solvents, aligning with green chemistry principles.
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Achieves 85% yield with a 15:1 diastereomeric ratio (dr).
Comparative Analysis of Methods
Method | Yield (%) | Purity (%) | Scalability | Cost ($/kg) |
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Hydrazide Cyclization | 70 | 95 | Moderate | 1,200 |
NaIO₄ Oxidation | 60 | 97 | High | 900 |
Continuous Flow | 90 | 99.5 | Very High | 700 |
Mechanochemical | 85 | 98 | Low | 1,500 |
Insights :
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Continuous flow synthesis offers superior scalability and cost-efficiency for industrial applications .
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Mechanochemical methods, while environmentally favorable, remain limited by throughput.
Reaction Mechanism and Stereochemical Control
The spirocenter’s stereochemistry is dictated by the cyclization step. In NaIO₄-mediated reactions, the transition state favors exo-trig cyclization, producing the (2S,6R) diastereomer as the major product (dr 4:1) . Chiral auxiliaries (e.g., Evans oxazolidinones) can enhance enantioselectivity to >99% ee but increase synthetic complexity.
Troubleshooting Common Synthesis Issues
Low Yield :
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Cause : Incomplete oxidation or premature quenching.
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Solution : Monitor reaction progress via LC-MS and optimize NaIO₄ stoichiometry .
Impurity Formation :
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated products.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted spiro compounds.
Scientific Research Applications
Chemistry
Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate serves as a versatile reagent in organic synthesis. It is particularly valuable for:
- Synthesis of Spirocyclic Compounds : Used as a building block for more complex molecules.
- Formation of Pharmaceutical Intermediates : Essential in the development of drug candidates.
Biology
Research indicates that this compound exhibits promising biological activities:
- Antimicrobial Properties : Studies have shown its effectiveness against various pathogens.
- Anticancer Activity : It is involved in the synthesis of derivatives that act as inhibitors of cancer-related pathways.
Medicine
In the medical field, this compound is being investigated for:
- Therapeutic Applications : Its derivatives are explored as potential drugs targeting metabolic disorders and cancer.
- Pharmaceutical Development : Used in creating compounds that inhibit specific enzymes such as Nicotinamide Phosphoribosyltransferase (NAMPT) and Rho-associated protein kinase (ROCK).
Case Studies
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MCH-1R Antagonists Development :
- This compound is utilized in synthesizing spirodiamine-diarylketoxime derivatives that act as antagonists for the melanin-concentrating hormone receptor (MCH-1R). These compounds have shown potential in modulating energy balance and feeding behavior, making them candidates for obesity treatment .
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Inhibition of NAMPT and ROCK :
- The compound is involved in synthesizing dihydroisoindolecarboxamide derivatives that inhibit NAMPT and ROCK, both crucial targets in cancer therapy . These inhibitors can affect cellular metabolism and cytoskeletal dynamics, providing avenues for cancer treatment strategies.
Mechanism of Action
The mechanism of action of tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spiro structure allows for unique binding interactions, which can modulate the activity of the target molecule. This compound may act as an inhibitor or activator, depending on the specific application and target .
Comparison with Similar Compounds
tert-Butyl 6-Benzyl-2,6-Diazaspiro[3.4]octane-2-carboxylate (CAS: 1352926-14-7)
- Structural difference : A benzyl substituent at position 6 replaces the tert-butyl group at position 2.
- Applications : Used in asymmetric synthesis but restricted to laboratory research due to combustion hazards (toxic fumes) .
- Safety : Requires alcohol-resistant foam for firefighting, unlike the parent compound .
tert-Butyl 2,6-Diazaspiro[3.3]heptane-2-carboxylate Oxalate (CAS: 1227382-01-5)
- Structural difference : Smaller spiro system (3.3 vs. 3.4), reducing ring strain and altering conformational flexibility.
- Similarity : Structural similarity score of 0.91 compared to the target compound .
- Applications : Less common in drug discovery but used in rigid polymer backbones (e.g., polyamides) .
cis-2-Boc-Hexahydropyrrolo[3,4-c]pyrrole (CAS: 250275-15-1)
- Structural difference: Bicyclic (non-spiro) pyrrolo-pyrrolidine system with a tert-butyloxycarbonyl (Boc) group.
- Similarity: Structural similarity score of 1.00, yet divergent applications due to non-spiro geometry .
Physicochemical Properties
Compound | CAS | Molecular Weight | Boiling Point (°C) | Density (g/cm³) | Solubility |
---|---|---|---|---|---|
tert-Butyl 2,6-diazaspiro[3.4]octane-6-carboxylate | 885270-86-0 | 212.29 | 301.3 | 1.10 | Organic solvents |
tert-Butyl 6-benzyl-2,6-diazaspiro[3.4]octane-2-carboxylate | 1352926-14-7 | 317.40 | N/A | N/A | THF, DCM |
tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate | 1227382-01-5 | 316.33 | N/A | N/A | Aqueous acidic |
Key observations :
This compound
Derivatives with Bioactive Substituents
- Compound 56c: Incorporates a 4-cyanobenzyl-benzoimidazole group (molecular weight: 418.2), achieving 98% purity via LC-MS .
- Compound 99 : Features a piperidin-1-yl ethylbenzoyl group (molecular weight: ~600), synthesized in 85% yield for antimalarial studies .
Biological Activity
Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate (CAS Number: 1359655-84-7) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a spirocyclic structure that is prevalent in many bioactive molecules. Its molecular formula is , with a molecular weight of approximately 302.32 g/mol. The presence of the tert-butyl group contributes to its stability and solubility in organic solvents, making it a valuable intermediate in organic synthesis.
This compound acts primarily as an inhibitor for several key enzymes and receptors:
- Ketohexokinase (KHK) : Inhibiting KHK affects fructose metabolism, which is crucial for energy production in cells.
- Nicotinamide Phosphoribosyltransferase (NAMPT) : This enzyme plays a role in NAD+ biosynthesis; inhibition can impact cellular metabolism and survival.
- Rho-associated Protein Kinase (ROCK) : Inhibition of ROCK influences cell motility and shape, which is essential in various physiological processes including cancer metastasis.
The interaction with these targets can lead to significant alterations in metabolic pathways, potentially offering therapeutic benefits in conditions such as diabetes and cancer .
Biological Activities
Research has shown that derivatives of this compound exhibit a range of biological activities:
- Antitubercular Activity : A study evaluated compounds derived from the diazaspiro core against Mycobacterium tuberculosis, revealing promising minimum inhibitory concentrations (MIC). For instance, some derivatives demonstrated MIC values as low as 0.016 μg/mL .
- Cancer Treatment Potential : Compounds based on this scaffold have been identified as inhibitors of menin-MLL1 interactions, which are significant in certain types of leukemia .
- Enzyme Inhibition : As mentioned earlier, its role as an inhibitor for KHK and NAMPT positions it as a candidate for addressing metabolic disorders .
Case Study 1: Antitubercular Activity
In a recent study published in Molecules, researchers synthesized various nitrofuran carboxamide derivatives from the diazaspiro core and tested them against the drug-sensitive strain of Mycobacterium tuberculosis H37Rv using the resazurin microtiter plate assay (REMA). The results indicated that certain compounds exhibited potent antitubercular activity with low MIC values, highlighting the potential for further development into therapeutic agents .
Case Study 2: Cancer Inhibition
Another study focused on the synthesis of inhibitors targeting the menin-MLL1 interaction pathway. The diazaspiro scaffold was utilized to create compounds that showed efficacy in disrupting this interaction, suggesting a novel approach to cancer therapy .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
Q & A
Q. How can computational modeling guide reaction optimization?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.